4-(2-hydroxyethoxy)benzoic Acid
Overview
Description
4-(2-Hydroxyethoxy)benzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a hydroxyethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Hydroxyethoxy)benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzoic acid with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the hydroxyethoxy group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and controlled reaction environments helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-(2-oxoethoxy)benzoic acid.
Reduction: Formation of 4-(2-hydroxyethoxy)benzyl alcohol.
Substitution: Formation of 4-(2-hydroxyethoxy)-3-nitrobenzoic acid or 4-(2-hydroxyethoxy)-3-bromobenzoic acid.
Scientific Research Applications
4-(2-Hydroxyethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethoxy)benzoic acid involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethoxy)benzoic acid
- 4-(2-Bromoethoxy)benzoic acid
- 4-(2-Propenyl)benzoic acid
- Bis(2-hydroxyethyl) terephthalate
Uniqueness
4-(2-Hydroxyethoxy)benzoic acid is unique due to its specific hydroxyethoxy substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(2-hydroxyethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIQIXIBZLTPGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25585-19-7 | |
Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25585-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00401831 | |
Record name | 4-(2-hydroxyethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-24-6 | |
Record name | 4-(2-hydroxyethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(2-hydroxyethoxy)benzoic acid in the synthesis of the modified polyisocyanates discussed in the research papers?
A1: this compound acts as a hydrophilic modifier in the synthesis of the water-dispersible polyisocyanate crosslinking agents. The papers describe reacting this compound with polyethylene glycol monomethyl ether to form an ester (esterification product (A) in the papers). [, ] This ester then reacts with a polyisocyanate (polyisocyanate (B) in the papers) through its hydroxyl group. [, ] This reaction incorporates hydrophilic polyethylene glycol chains into the polyisocyanate structure, enhancing its water dispersibility.
Q2: How does the modification of polyisocyanates with this compound impact the properties of the resulting coatings?
A2: The incorporation of this compound-modified polyethylene glycol chains into the polyisocyanate structure leads to several beneficial effects on the resulting coatings:
- Improved Water Dispersibility: The hydrophilic nature of the polyethylene glycol chains significantly improves the water dispersibility of the modified polyisocyanates, enabling the formulation of water-based polyurethane coatings. [, ]
- Faster Drying Time: The research indicates that coatings formulated with these modified polyisocyanates exhibit shorter drying times compared to conventional systems. []
- Enhanced Water Resistance: The presence of the hydrophobic polyisocyanate backbone, even with the hydrophilic modification, contributes to the water resistance of the final coating film. []
- Improved Wear Resistance: The crosslinked network formed by the modified polyisocyanate in the coating contributes to improved wear resistance, making the coating more durable. []
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